2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile
Description
2,2-Difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile is a fluorinated quinoline derivative featuring a fused [1,3]dioxolo ring system. The compound is characterized by two fluorine atoms at position 2, an oxo group at position 8, and a cyano substituent at position 5. This structure aligns with modifications aimed at enhancing pharmacological properties, such as metabolic stability and target binding affinity, which are common in fluorinated heterocycles . Its synthesis likely involves halogenation and cyclization steps, as inferred from related quinoline derivatives (e.g., iodination in Scheme 3 of ) .
Properties
IUPAC Name |
2,2-difluoro-8-oxo-5H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F2N2O3/c12-11(13)17-8-1-6-7(2-9(8)18-11)15-4-5(3-14)10(6)16/h1-2,4H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEPFOVTAKWKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1OC(O3)(F)F)NC=C(C2=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640797 | |
| Record name | 2,2-Difluoro-8-oxo-5,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016782-99-2 | |
| Record name | 2,2-Difluoro-8-oxo-5,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of anthranilic acid derivatives with appropriate fluorinating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental compliance. Large-scale production may also involve continuous flow reactors and automated systems to enhance efficiency and consistency .
Chemical Reactions Analysis
Reactivity with Nucleophiles
The electron-deficient quinoline core and nitrile group make this compound reactive toward nucleophiles:
Cycloaddition and Ring-Opening Reactions
The dioxolo and quinoline moieties may participate in cycloadditions:
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1,3-Dipolar Cycloaddition : The nitrile group could act as a dipolarophile with nitrile oxides or azides, forming fused heterocycles. A related protocol for isoxazole-fused quinazolines used tandem cyclization with tert-butyl nitrite (TBN) .
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Ring-Opening : Acidic conditions could cleave the dioxolane ring, yielding diol intermediates.
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that quinoline derivatives can inhibit tumor cell proliferation and induce apoptosis. The presence of the difluoro group in the structure may enhance biological activity by increasing lipophilicity and altering interaction profiles with biological targets.
Mechanism of Action
The proposed mechanism involves the inhibition of key enzymes involved in cell cycle regulation and DNA replication. For example, compounds similar to 2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile have been reported to inhibit protein kinases and topoisomerases, leading to disrupted cell division and increased apoptosis rates in cancer cells .
Materials Science
Fluorescent Probes
Due to its unique dioxoloquinoline structure, this compound can be utilized as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in live cells. This application is particularly relevant in studies involving cellular dynamics and molecular interactions.
Polymer Chemistry
In materials science, derivatives of quinoline are being explored as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of difluoro groups can improve the thermal degradation temperature of polymers, making them suitable for high-performance applications.
Environmental Applications
Photocatalysis
Recent studies suggest that compounds like this compound can act as photocatalysts for environmental remediation processes. The ability to absorb light and generate reactive species makes it a candidate for degrading organic pollutants in wastewater treatment.
Analytical Chemistry
This compound may also find applications in analytical chemistry as a reagent for detecting specific ions or molecules due to its reactivity and selectivity. Its use in sensors could facilitate the monitoring of environmental contaminants.
Case Studies
- Cytotoxicity Studies : A study published in the Journal of Medicinal Chemistry demonstrated that similar quinoline derivatives exhibited IC50 values in the micromolar range against several cancer cell lines. These findings suggest that modifications to the quinoline scaffold can lead to potent anticancer agents .
- Fluorescence Applications : Research highlighted the use of dioxoloquinoline derivatives as fluorescent markers in live-cell imaging studies. These compounds showed promising results in tracking cellular processes with minimal cytotoxicity .
- Environmental Remediation : In a recent study on photocatalytic degradation of pollutants, researchers found that incorporating quinoline derivatives into TiO2 matrices significantly enhanced degradation rates under UV light exposure .
Mechanism of Action
The mechanism of action of 2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following sections compare the target compound with structurally similar derivatives, focusing on substituent effects, synthetic routes, and biological activities.
Substituent Positioning and Functional Groups
Key Observations :
- Fluorine vs. Other Halogens: The target compound’s 2,2-difluoro group may enhance lipophilicity and metabolic stability compared to chloro or methoxy substituents in analogs like 7-chloro-2,4-bis(difluoromethyl)quinoline-8-carbonitrile and Miloxacin .
- Cyano vs.
- Oxo Group: The 8-oxo group is conserved in quinolones (e.g., and ), suggesting shared mechanisms such as topoisomerase inhibition .
Biological Activity
2,2-Difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article reviews the current understanding of its biological properties, including its mechanisms of action and potential therapeutic applications.
The compound has a complex structure that contributes to its biological activity. Its molecular formula is with a molecular weight of 252.17 g/mol. The presence of difluoro and dioxolo groups may enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that certain substituted quinolines showed high activity against various mycobacterial species, including Mycobacterium tuberculosis and Mycobacterium avium . While specific data on this compound is limited, its structural similarity suggests potential efficacy against similar pathogens.
Inhibition of Photosynthetic Electron Transport
Another area of interest is the inhibition of photosynthetic electron transport (PET). Compounds with similar structural features have been shown to inhibit PET in chloroplasts, which can be linked to their antimicrobial properties . The structure-activity relationship studies indicate that modifications in the quinoline core can significantly alter the potency against PET.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on related quinoline derivatives revealed varying degrees of cytotoxicity against human cell lines. Notably, some compounds exhibited low toxicity while maintaining antimicrobial effectiveness . Future studies on this compound should focus on its cytotoxic effects to establish a therapeutic window.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives often correlates with their chemical structure. The following table summarizes findings from various studies on related compounds:
| Compound Name | Structure Features | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| N-Cycloheptylquinoline-2-carboxamide | Cycloheptyl group | High against M. tuberculosis | > 10 μM |
| N-(2-Phenylethyl)quinoline-2-carboxamide | Phenylethyl substitution | Moderate against M. kansasii | 5 μM |
| 2-(Pyrrolidin-1-ylcarbonyl)quinoline | Pyrrolidine group | High against M. avium | > 20 μM |
This table illustrates that modifications in the substituents can lead to significant changes in both antimicrobial potency and cytotoxicity.
Case Studies
A notable case study involved synthesizing and testing various quinoline derivatives for their biological activities. The most effective compounds were found to inhibit mycobacterial growth significantly while showing minimal toxicity towards mammalian cells . These findings highlight the importance of further exploring the structure of this compound in similar contexts.
Q & A
Q. Key Considerations :
- Optimize reaction temperature (e.g., 80–100°C for sonochemical methods) and solvent polarity (e.g., ethanol or DMF) to enhance yield.
- Monitor fluorination efficiency via <sup>19</sup>F NMR .
Basic: How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
Spectroscopic Analysis :
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify protons and carbons in the dioxoloquinoline core. For example:
- Quinoline C-8 carbonyl: δ ~170–175 ppm in <sup>13</sup>C NMR.
- Difluoro substituents: Split signals in <sup>19</sup>F NMR (δ ~−120 to −140 ppm) .
- FTIR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and nitrile (C≡N, ~2220 cm⁻¹) stretches .
- HRMS : Validate molecular weight (e.g., [M+H]<sup>+</sup> expected for C₁₃H₅F₂N₂O₃: calc. 295.03, observed 295.02) .
Q. Crystallography :
- Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C—H⋯O/F hydrogen bonds) influencing packing, as seen in ethyl 7-chloro-6-fluoro-4-oxoquinoline derivatives .
Advanced: How do the 2,2-difluoro substituents influence physicochemical and biological properties?
Methodological Answer:
- Lipophilicity and Bioavailability : Fluorine atoms enhance membrane permeability (logP reduction by ~0.5–1.0 units) via electronegativity, as observed in fluoroquinolones .
- Electron-Withdrawing Effects : Stabilize the quinoline core, increasing resistance to metabolic oxidation .
- Biological Activity : Fluorine can improve target binding (e.g., DNA gyrase inhibition in antibacterial quinolones) .
Q. Experimental Design :
- Compare logP (shake-flask method) and metabolic stability (microsomal assays) between fluorinated and non-fluorinated analogs.
- Perform docking studies to assess fluorine’s role in target interactions .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Case Study : Discrepancies in carbonyl signals (FTIR vs. <sup>13</sup>C NMR):
- Step 1 : Verify sample purity via HPLC (e.g., >95% purity).
- Step 2 : Assign tautomeric forms (e.g., keto-enol tautomerism in 8-oxo derivatives) using deuterated solvent NMR .
- Step 3 : Cross-validate with X-ray crystallography to confirm the dominant tautomer .
Example : A 1680 cm⁻¹ FTIR peak (C=O) with a δ 172 ppm <sup>13</sup>C NMR signal may indicate intermolecular hydrogen bonding, as seen in crystal structures .
Advanced: How to evaluate its potential as a fluorescent probe for cellular imaging?
Methodological Answer :
Experimental Design :
- Fluorescence Profiling : Measure quantum yield (e.g., relative to fluorescein) and Stokes shift in solvents of varying polarity (e.g., PBS vs. DMSO) .
- Cell Imaging : Incubate with live/fixed HeLa cells (1–10 µM, 30 min), then image using confocal microscopy (λex/λem ~350/450 nm). Compare nucleolar staining specificity to SYTO RNA Select .
Q. Data Interpretation :
- Low cytotoxicity (IC₅₀ > 50 µM via MTT assay) and photostability (t½ > 30 min under continuous illumination) are critical for applicability .
Advanced: What in vitro models are suitable for assessing cytotoxicity and mechanism of action?
Methodological Answer :
Models :
- Antibacterial Activity : MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing efficacy to ciprofloxacin .
- Anticancer Screening : NCI-60 cell line panel to identify selectivity (e.g., GI₅₀ values) .
Q. Mechanistic Studies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
